molecular formula C10H12N4O B3609679 1-PHENYL-5-(PROPAN-2-YLOXY)-1H-1,2,3,4-TETRAZOLE

1-PHENYL-5-(PROPAN-2-YLOXY)-1H-1,2,3,4-TETRAZOLE

Cat. No.: B3609679
M. Wt: 204.23 g/mol
InChI Key: CAPXFRIKGZYZKE-UHFFFAOYSA-N
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Description

1-PHENYL-5-(PROPAN-2-YLOXY)-1H-1,2,3,4-TETRAZOLE is a heterocyclic compound that features a tetrazole ring substituted with a phenyl group and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-5-(PROPAN-2-YLOXY)-1H-1,2,3,4-TETRAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with an appropriate nitrile oxide to form the tetrazole ring. The propan-2-yloxy group can be introduced through an etherification reaction using propan-2-ol and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-PHENYL-5-(PROPAN-2-YLOXY)-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

1-PHENYL-5-(PROPAN-2-YLOXY)-1H-1,2,3,4-TETRAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-PHENYL-5-(PROPAN-2-YLOXY)-1H-1,2,3,4-TETRAZOLE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and exert its effects. The phenyl and propan-2-yloxy groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    1-PHENYL-1H-TETRAZOLE: Lacks the propan-2-yloxy group, making it less versatile in certain applications.

    5-(PROPAN-2-YLOXY)-1H-1,2,3,4-TETRAZOLE: Lacks the phenyl group, which may reduce its bioactivity.

    1-PHENYL-5-METHOXY-1H-1,2,3,4-TETRAZOLE: Similar structure but with a methoxy group instead of propan-2-yloxy, which can alter its chemical properties and reactivity.

Uniqueness: 1-PHENYL-5-(PROPAN-2-YLOXY)-1H-1,2,3,4-TETRAZOLE is unique due to the presence of both the phenyl and propan-2-yloxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry where both groups can contribute to binding interactions with biological targets.

Properties

IUPAC Name

1-phenyl-5-propan-2-yloxytetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-8(2)15-10-11-12-13-14(10)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPXFRIKGZYZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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